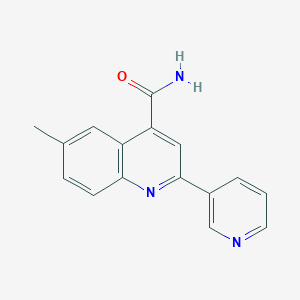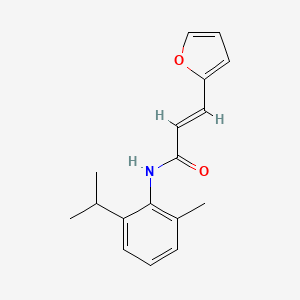
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide, also known as DOPMA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DOPMA belongs to the class of phenylalkylamines and has a molecular weight of 293.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-methoxybenzamide is not fully understood, but it is believed to act as a modulator of the serotonin receptor. N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been shown to bind to the serotonin receptor 5-HT2A, which is involved in regulating mood, anxiety, and cognition. By modulating the activity of this receptor, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide may have an effect on these processes.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, it has been found to have anti-inflammatory and antioxidant properties. N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has also been shown to have an effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethoxyphenyl)-3-methoxybenzamide in lab experiments is its relatively low toxicity compared to other compounds. However, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide is not widely available and can be expensive to synthesize. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-methoxybenzamide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research is its potential as an anti-tumor agent for various types of cancer. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-3-methoxybenzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, N-(3,5-dimethoxyphenyl)-3-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-6-4-5-11(7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLUDNBOHBXDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

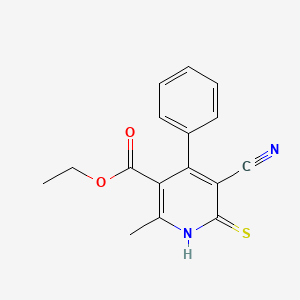
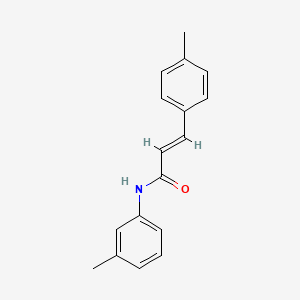
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

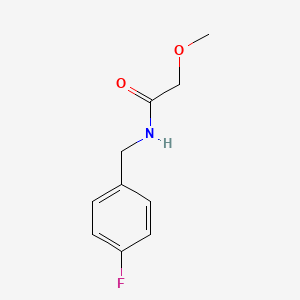


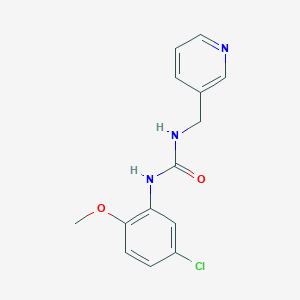
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
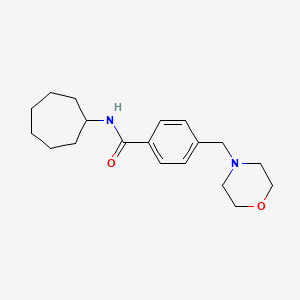
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
